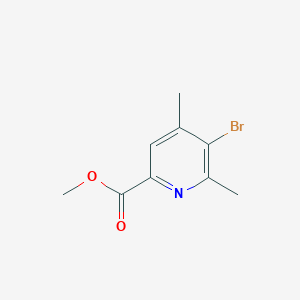
1-Bromo-5-isopropyl-2,4-dimethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-5-isopropyl-2,4-dimethoxybenzene is an organic compound with the molecular formula C11H15BrO2 It is a derivative of benzene, featuring bromine, isopropyl, and methoxy groups attached to the aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-5-isopropyl-2,4-dimethoxybenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the bromination of 5-isopropyl-2,4-dimethoxybenzene using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction typically occurs under mild conditions, with the presence of a catalyst such as iron(III) bromide to facilitate the substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-5-isopropyl-2,4-dimethoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide, typically in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products:
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Products include quinones and other oxidized aromatic compounds.
Reduction: Products include the corresponding hydrocarbon and other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
1-Bromo-5-isopropyl-2,4-dimethoxybenzene has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving brominated aromatic compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-5-isopropyl-2,4-dimethoxybenzene involves its interaction with various molecular targets through electrophilic aromatic substitution reactions. The bromine atom acts as an electrophile, facilitating the formation of reactive intermediates that can undergo further chemical transformations. The methoxy groups enhance the electron density of the aromatic ring, making it more reactive towards electrophiles .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2,4-dimethoxybenzene: Similar structure but lacks the isopropyl group.
1-Bromo-3,5-dimethoxybenzene: Similar structure with different positions of methoxy groups.
4-Bromo-1,2-dimethoxybenzene: Another isomer with different substitution pattern.
Uniqueness: 1-Bromo-5-isopropyl-2,4-dimethoxybenzene is unique due to the presence of the isopropyl group, which can influence its reactivity and interactions with other molecules. This structural variation can lead to different chemical and biological properties compared to its similar compounds.
Eigenschaften
Molekularformel |
C11H15BrO2 |
|---|---|
Molekulargewicht |
259.14 g/mol |
IUPAC-Name |
1-bromo-2,4-dimethoxy-5-propan-2-ylbenzene |
InChI |
InChI=1S/C11H15BrO2/c1-7(2)8-5-9(12)11(14-4)6-10(8)13-3/h5-7H,1-4H3 |
InChI-Schlüssel |
KOTOWWSVJRSQIH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=C(C=C1OC)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Fluoroimidazo[1,5-a]pyridine-3-carboxylic Acid](/img/structure/B13662353.png)

![6-Chloro-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13662360.png)

![1-Boc-3-[4-(trifluoromethoxy)phenyl]pyrrolidine](/img/structure/B13662379.png)






![6-Bromo-1-ethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13662446.png)
![3-(4-Chlorophenyl)-4-phenyl-N-[[4-(trifluoromethyl)phenyl]sulfonyl]-4,5-dihydro-1H-pyrazole-1-carboxamide](/img/structure/B13662454.png)
![8-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13662462.png)
